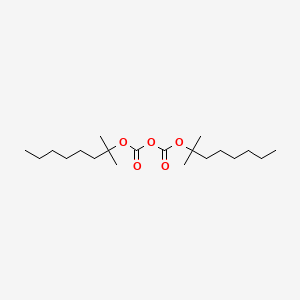
Bis(2-methyl-2-octyl) Dicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methyl-2-octyl) Dicarbonate is an organic compound that belongs to the class of dicarbonates It is characterized by the presence of two carbonate groups attached to a central carbon atom, with each carbonate group further bonded to a 2-methyl-2-octyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methyl-2-octyl) Dicarbonate typically involves the reaction of 2-methyl-2-octanol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2R-OH+COCl2→R-OCO-O-R+2HCl
where R represents the 2-methyl-2-octyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of phosgene substitutes, such as diphosgene or triphosgene, can also be employed to enhance safety and reduce the environmental impact of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methyl-2-octyl) Dicarbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield 2-methyl-2-octanol and carbon dioxide.
Transesterification: It can react with alcohols to form new carbonate esters and 2-methyl-2-octanol.
Decomposition: Under acidic or basic conditions, the compound can decompose to form carbon dioxide and 2-methyl-2-octanol.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid).
Transesterification: Alcohols (e.g., methanol, ethanol) in the presence of a catalyst (e.g., sodium methoxide).
Decomposition: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions include 2-methyl-2-octanol and carbon dioxide. In the case of transesterification, new carbonate esters are also formed.
Applications De Recherche Scientifique
Bis(2-methyl-2-octyl) Dicarbonate has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the protection of hydroxyl groups in organic synthesis. The carbonate group can be easily removed under mild conditions, making it a useful protecting group.
Materials Science: The compound is used in the synthesis of polycarbonates and other polymeric materials. Its ability to form stable carbonate linkages makes it valuable in the production of high-performance materials.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active ingredients
Biological Studies: this compound is used in the study of enzyme-catalyzed reactions involving carbonate esters. It serves as a model compound for understanding the mechanisms of these reactions.
Mécanisme D'action
The mechanism of action of Bis(2-methyl-2-octyl) Dicarbonate involves the formation of carbonate esters through nucleophilic attack on the carbonyl carbon of the carbonate group. The molecular targets include hydroxyl groups in organic molecules, which react with the carbonate group to form stable carbonate esters. The pathways involved in these reactions typically include nucleophilic substitution and elimination mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl Dicarbonate: Commonly used as a protecting group for amines in organic synthesis.
Diethyl Carbonate: Used as a solvent and reagent in organic synthesis.
Dimethyl Carbonate: Employed as a methylating agent and solvent.
Uniqueness
Bis(2-methyl-2-octyl) Dicarbonate is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the 2-methyl-2-octyl groups provides steric hindrance, making the compound more resistant to hydrolysis compared to other dicarbonates. This property makes it particularly useful in applications where stability under aqueous conditions is required.
Propriétés
Formule moléculaire |
C20H38O5 |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
2-methyloctan-2-yl 2-methyloctan-2-yloxycarbonyl carbonate |
InChI |
InChI=1S/C20H38O5/c1-7-9-11-13-15-19(3,4)24-17(21)23-18(22)25-20(5,6)16-14-12-10-8-2/h7-16H2,1-6H3 |
Clé InChI |
GKROWPMNQWSMEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C)OC(=O)OC(=O)OC(C)(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


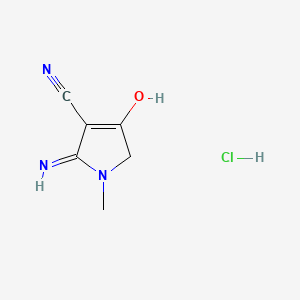

![3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B15337607.png)
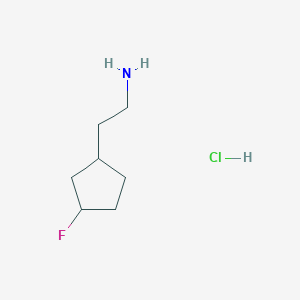
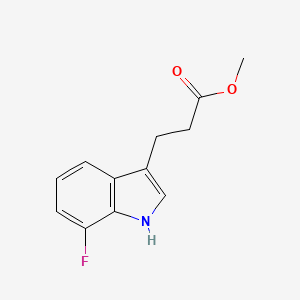
![Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15337623.png)
![2,2-difluoro-4,12-bis(4-hexoxyphenyl)-5,11-diiodo-8-(2,4,6-trifluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337627.png)
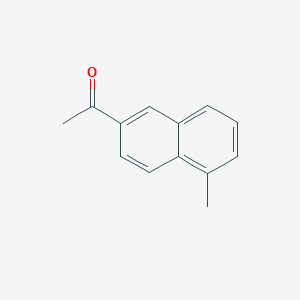
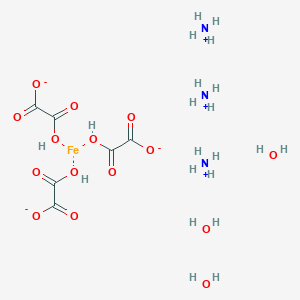
![N-(4-Formyl-[3,4'-bipyridin]-6-YL)acetamide](/img/structure/B15337640.png)

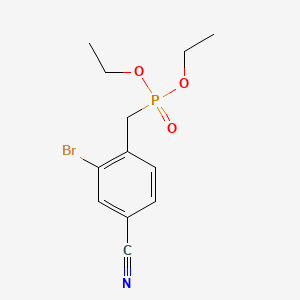
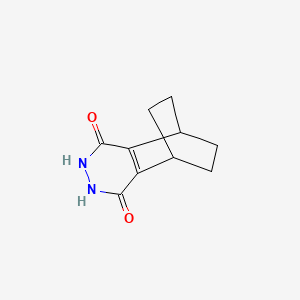
![8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B15337659.png)
